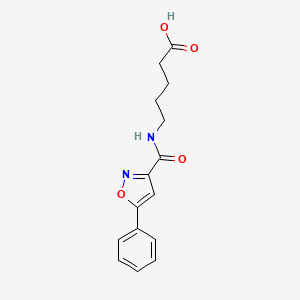
N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has demonstrated promising potential as a therapeutic agent for the treatment of various diseases and conditions, including cancer, inflammation, and autoimmune disorders. In
Wirkmechanismus
The mechanism of action of N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide is not fully understood, but it is thought to involve inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer and plays a role in tumor growth and survival. Additionally, N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide has been shown to modulate the activity of immune cells, including T cells and macrophages, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. These include inhibition of tumor growth and metastasis, reduction of inflammation and tissue damage, and modulation of immune cell activity. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide in lab experiments is its broad spectrum of activity, which makes it a useful tool for investigating the role of inflammation and immune cell activity in various disease models. Additionally, this compound has demonstrated good pharmacokinetic properties and low toxicity, making it a safe and effective tool for preclinical studies. However, one limitation of using N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
Zukünftige Richtungen
There are several promising future directions for research on N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide. One area of interest is the development of more efficient and scalable synthesis methods for this compound, which could increase its availability and accessibility for researchers. Additionally, further investigation of the mechanism of action of N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide could lead to the identification of new targets for therapeutic intervention in cancer and inflammatory diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human patients, with the ultimate goal of developing a new treatment option for these diseases.
Synthesemethoden
The synthesis of N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide involves a series of chemical reactions. The starting materials for this synthesis are 2-pyrrolidinone and 2-amino-4-methylsulfonylbenzoic acid. These two compounds are reacted in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to form the desired product. The reaction is typically carried out in a solvent, such as dimethylformamide (DMF), and requires careful control of temperature, pH, and reaction time to achieve high yields.
Wissenschaftliche Forschungsanwendungen
N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory, anti-tumor, and immunomodulatory effects, making it a promising candidate for the treatment of various diseases and conditions. Researchers have investigated the use of N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide in preclinical models of cancer, autoimmune disorders, and other inflammatory conditions, with promising results.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c11-18(15,16)8-4-9(12-6-8)10(14)13-5-7-2-1-3-17-7/h4,6-7,12H,1-3,5H2,(H,13,14)(H2,11,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBKPJCIYFLMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CN2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Ethylphenyl)methyl-methylamino]butanoic acid](/img/structure/B7590221.png)
![2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7590225.png)
![N-(3-aminophenyl)-2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7590228.png)
![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-acetylamino]-acetic acid ethyl ester](/img/structure/B7590240.png)
![5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7590247.png)
![3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7590250.png)
![5-[(2-Methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7590264.png)
![2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid](/img/structure/B7590273.png)
![2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590289.png)
![2-[3-[(2-Hydroxy-4-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B7590299.png)
![2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590305.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7590313.png)
![2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590315.png)
